molecular formula C14H7FN2O B2998136 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile CAS No. 2098577-84-3

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Cat. No. B2998136
CAS RN: 2098577-84-3
M. Wt: 238.221
InChI Key: GINHUFMXQRAYQW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile, also known as FLB-457, is a chemical compound that belongs to the benzoxazole family. It is a potent and selective dopamine D2 receptor antagonist, which means that it can block the action of dopamine in the brain. FLB-457 has been extensively studied in the scientific community due to its potential applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Fluorescent Probes for Sensing Applications

Compounds similar to 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile have been developed as fluorescent probes for sensing pH and metal cations. For example, benzoxazole derivatives are applicable to fluorescent probes sensing magnesium cation, suitable for sensing zinc cation, and sensitive to pH changes, resulting in large fluorescence enhancement under basic conditions. Their high sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antitumor Activities

Novel 2-(4-aminophenyl)benzothiazoles, including derivatives of the target compound, possess selective, potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P 450 1A1 to active and inactive metabolites, highlighting their potential as antitumor agents (Bradshaw et al., 2002).

Fluorescent Molecular Probes

Diphenyloxazoles, closely related to the structure of interest, have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, and can be used to develop ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Light Harvesting Properties

Studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including derivatives of this compound, have shown potential light harvesting properties. These properties are significant for the development of novel inhibitor molecules and applications in the design of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINHUFMXQRAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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